Physicochemical Differentiation: Predicted LogP and Polar Surface Area vs. Class Benchmarks
The compound exhibits a computed XLogP3 of 2.3 and a topological polar surface area (TPSA) of 123 Ų [1]. These values place it within acceptable drug-like space but distinguish it from representative pyridine-3-sulfonamide carbonic anhydrase inhibitors, which typically possess lower LogP values (e.g., acetazolamide: XLogP3 = -1.7, TPSA = 141 Ų) [2]. The higher lipophilicity (ΔLogP ≈ 4.0 vs. acetazolamide) suggests divergent membrane permeability and tissue distribution profiles, relevant for applications requiring blood-brain barrier penetration or distinct pharmacokinetic behavior. However, this represents a computed class-level inference rather than direct experimental comparison.
| Evidence Dimension | Predicted lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.3; TPSA = 123 Ų |
| Comparator Or Baseline | Acetazolamide: XLogP3 = -1.7; TPSA = 141 Ų |
| Quantified Difference | ΔXLogP3 = +4.0; ΔTPSA = -18 Ų |
| Conditions | Computed values from PubChem (XLogP3 3.0 and Cactvs 3.4.8.24); no experimental validation identified |
Why This Matters
Differentiated physicochemical properties can guide selection for applications where target tissue penetration or solubility diverges from established sulfonamide drugs, though experimental confirmation is absent.
- [1] PubChem. (2025). Compound Summary for CID 121250555. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 1986 (Acetazolamide). National Center for Biotechnology Information. View Source
